Einecs 300-155-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 300-155-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name and properties are detailed in the EINECS database, which serves as a comprehensive reference for regulatory and safety information.
Vorbereitungsmethoden
The preparation methods for Einecs 300-155-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and safety.
Analyse Chemischer Reaktionen
Einecs 300-155-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
Einecs 300-155-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may also be used as a probe or marker in experiments.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. It may also serve as an intermediate in the manufacturing of other compounds.
Wirkmechanismus
The mechanism of action of Einecs 300-155-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways such as the Krebs cycle, glycolysis, or signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Einecs 300-155-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 300-154-6 or Einecs 300-156-8.
Uniqueness: The unique properties of this compound, such as its specific reactivity, stability, and applications, distinguish it from other compounds. Its specific interactions with molecular targets and pathways also contribute to its distinctiveness.
Eigenschaften
CAS-Nummer |
93923-67-2 |
---|---|
Molekularformel |
C23H50N2O4 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
3-aminopropyl(dimethyl)azanium;decanoic acid;octanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H14N2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-7(2)5-3-4-6/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-6H2,1-2H3 |
InChI-Schlüssel |
XDDMZFRCQSAXIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)[O-].C[NH+](C)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.